Cas no 2138026-04-5 (1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea)

1-{1-Amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea is a specialized cyclohexylmethyl urea derivative with a tert-butyl substituent, offering unique steric and electronic properties. Its structural features, including the amino and isopropyl functional groups on the cyclohexane ring, contribute to enhanced stability and selective reactivity, making it valuable in synthetic organic chemistry and pharmaceutical applications. The tert-butyl group further improves steric hindrance, influencing binding affinity and metabolic resistance. This compound is particularly useful as an intermediate in the development of bioactive molecules, where controlled functionalization and conformational rigidity are critical. Its well-defined molecular architecture supports precise modifications, facilitating research in medicinal chemistry and material science.
1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea structure
2138026-04-5 structure
Product name:1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea
CAS No:2138026-04-5
MF:C15H31N3O
MW:269.426143884659
CID:6142954
PubChem ID:165484881

1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea Chemical and Physical Properties

Names and Identifiers

    • 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea
    • 1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
    • EN300-1121862
    • 2138026-04-5
    • Inchi: 1S/C15H31N3O/c1-11(2)12-6-8-15(16,9-7-12)10-17-13(19)18-14(3,4)5/h11-12H,6-10,16H2,1-5H3,(H2,17,18,19)
    • InChI Key: SVVOMGIMNAJUSP-UHFFFAOYSA-N
    • SMILES: O=C(NC(C)(C)C)NCC1(CCC(C(C)C)CC1)N

Computed Properties

  • Exact Mass: 269.246712621g/mol
  • Monoisotopic Mass: 269.246712621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.2Ų

1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1121862-0.1g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1121862-0.05g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1121862-10.0g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5
10g
$3131.0 2023-06-09
Enamine
EN300-1121862-1g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
1g
$728.0 2023-10-27
Enamine
EN300-1121862-0.5g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1121862-0.25g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1121862-5.0g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5
5g
$2110.0 2023-06-09
Enamine
EN300-1121862-10g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1121862-1.0g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5
1g
$728.0 2023-06-09
Enamine
EN300-1121862-2.5g
1-{[1-amino-4-(propan-2-yl)cyclohexyl]methyl}-3-tert-butylurea
2138026-04-5 95%
2.5g
$1428.0 2023-10-27

Additional information on 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea

Professional Introduction to 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea (CAS No. 2138026-04-5)

1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea, with the CAS number 2138026-04-5, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the presence of a cyclohexyl ring substituted with an amino group and a propyl side chain, contribute to its unique chemical and pharmacological properties.

The nomenclature of the compound provides valuable insights into its chemical structure. The term 1-amino-4-(propan-2-yl)cyclohexylmethyl indicates a cyclohexane ring with an amino group at the 1-position and a propyl substituent at the 4-position. Additionally, the methyl group at the 1-position further modifies the structure, enhancing its complexity and potential biological interactions. The tert-butylurea moiety at the 3-position introduces a urea functional group, which is known to play a crucial role in drug design due to its ability to form hydrogen bonds and interact with biological targets.

Recent advancements in pharmaceutical chemistry have highlighted the importance of such structurally complex molecules in developing novel therapeutic agents. The biological activity of 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea has been extensively explored in various preclinical studies. These studies have revealed that the compound exhibits promising properties as an inhibitor of certain enzymes and receptors involved in inflammatory and immunological pathways. The pharmacokinetic profile of this compound suggests that it has favorable solubility and metabolic stability, which are critical factors for its potential clinical application.

One of the most compelling aspects of this compound is its potential in modulating cellular signaling pathways associated with diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. The interaction between the cyclohexyl ring and biological targets appears to be highly specific, leading to selective inhibition of key enzymes that drive disease progression. For instance, studies have shown that derivatives of this compound can inhibit kinases involved in tumor growth and metastasis, making it a promising candidate for further development as an anticancer agent.

The synthesis of 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and protecting group strategies, have been employed to construct the complex framework of this molecule. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and confirming its identity.

In addition to its pharmacological potential, 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea has also been investigated for its toxicological profile. Preliminary toxicity studies have demonstrated that the compound exhibits low acute toxicity at therapeutic doses, suggesting that it may be well-tolerated in humans if developed into a drug. Further studies are ongoing to evaluate its long-term safety and potential side effects.

The development of new drugs is often hampered by challenges such as drug resistance and off-target effects. However, compounds like 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea offer a ray of hope by targeting novel mechanisms that are less likely to be affected by existing resistance pathways. The structure-based drug design approach has been particularly effective in optimizing the properties of this compound, leading to more potent and selective derivatives.

The integration of computational chemistry techniques has further accelerated the discovery process for this class of molecules. Molecular modeling studies have provided valuable insights into how 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea interacts with biological targets at the atomic level. These insights have guided the design of analogs with improved binding affinity and reduced toxicity.

Future research directions for 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea include exploring its efficacy in clinical trials and investigating its potential for combination therapy with other drugs. The development of novel formulations that enhance bioavailability and targeted delivery could also open up new avenues for therapeutic applications.

In conclusion, 1-{1-amino-4-(propan-2-yl)cyclohexylmethyl}-3-tert-butylurea (CAS No. 2138026-04-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing some of the most challenging diseases faced by humanity today.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD